molecular formula C17H22FNO4 B2530160 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid CAS No. 954125-26-9

1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid

Katalognummer: B2530160
CAS-Nummer: 954125-26-9
Molekulargewicht: 323.364
InChI-Schlüssel: WQZKZFIHTLSMTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-fluorophenyl substituent at the 4-position of the piperidine ring. The carboxylic acid moiety at the 4-position allows for further functionalization, making this compound a versatile intermediate in drug discovery and materials science.

Crystallographic studies of related Boc-protected piperidines (e.g., 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid) reveal monoclinic crystal systems (space group P2₁/c) with hydrogen-bonded networks stabilizing the structure . These structural insights are critical for understanding molecular interactions in solid-state formulations.

Eigenschaften

IUPAC Name

4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKZFIHTLSMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Piperidine Ring Construction

The piperidine core is typically synthesized via cyclization or alkylation reactions. One approach involves the condensation of 1,5-dihalopentanes with ammonia derivatives under high-temperature conditions (150–200°C) to form the six-membered ring. Alternatively, Dieckmann cyclization of δ-amino esters provides a stereocontrolled route, though this method requires careful pH management to avoid decarboxylation.

Key Reaction Conditions :

  • Solvent: Toluene or xylene for thermal stability.
  • Catalysts: Lewis acids such as ZnCl₂ improve cyclization efficiency (yield: 65–78%).

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced to protect the piperidine nitrogen, typically using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Triethylamine (2.5 equiv) in dichloromethane (DCM) at 0–25°C achieves >90% conversion within 4 hours. Competing N-alkylation is suppressed by maintaining anhydrous conditions.

Industrial Scaling :

  • Continuous flow reactors reduce reaction time to <30 minutes via enhanced mass transfer.
  • Purity Monitoring : In-line FTIR confirms complete Boc protection by tracking the disappearance of the primary amine peak (1,650 cm⁻¹).

Carboxylic Acid Functionalization

The carboxylic acid moiety is installed via hydrolysis of nitriles or esters. A two-step sequence involving (1) cyanoethylation with acrylonitrile and (2) acidic hydrolysis (6M HCl, reflux) achieves 85–92% yield. Alternative routes employ saponification of methyl esters using LiOH in methanol/water (yield: 88%).

Critical Parameters :

  • Temperature Control : Hydrolysis above 80°C risks decarboxylation, reducing yields by 15–20%.
  • Byproduct Management : Residual nitriles are removed via activated carbon filtration.

Advanced Methodological Variations

Asymmetric Synthesis and Resolution

Chiral auxiliaries or kinetic resolution techniques enable enantioselective synthesis. Using (-)-sparteine-mediated lithiation, enantiomeric excess (ee) of up to 97:3 is achieved for intermediates, though this adds 2–3 steps to the synthesis.

Case Study :

  • Substrate : N-Boc-2-arylpiperidine.
  • Conditions : n-BuLi/(−)-sparteine in THF at −78°C.
  • Outcome : 48% recovered starting material with 95:5 er.

One-Pot Multi-Step Approaches

Recent advances consolidate protection, coupling, and hydrolysis into a single reactor. For example, tandem Suzuki-Boc protection in dimethylacetamide (DMAc) reduces solvent waste and improves atom economy (78% overall yield).

Analytical Validation and Quality Control

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, Boc-CH₂), 3.58–3.42 (m, 4H, piperidine-H).
    • ¹³C NMR : 155.2 ppm (Boc carbonyl), 167.8 ppm (COOH).
  • Mass Spectrometry : ESI-MS m/z 305.37 [M+H]⁺.

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN:H₂O gradient, 0.1% TFA); retention time 12.3 min, purity >99%.
  • XRD Analysis : Monoclinic crystal system (space group P2₁/c) with hydrogen-bonded dimers stabilizing the solid-state structure.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Boc₂O vs. Alternative Protecting Groups : Boc₂O is preferred over benzyl chloroformate due to lower toxicity and easier deprotection (e.g., TFA vs. H₂/Pd).
  • Solvent Recycling : Toluene is recovered via distillation (90% efficiency) to minimize waste.

Regulatory Compliance

  • Impurity Profiling : GC-MS identifies residual palladium (<10 ppm) from coupling reactions.
  • Safety Protocols : NFPA ratings: Health 2, Flammability 1, Reactivity 0. Storage at 2–8°C in amber glass prevents photodegradation.

Analyse Chemischer Reaktionen

1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological processes and the development of bioactive molecules.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets and pathways. The presence of the fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the Boc group provides stability and protection during chemical reactions. The compound can modulate various biological pathways, depending on its specific structural modifications and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

  • Fluorine vs. Trifluoromethyl : The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, optimizing pKa for membrane permeability . In contrast, the 4-trifluoromethylphenyl substituent () significantly increases lipophilicity, favoring blood-brain barrier penetration .
  • Chlorobenzyl vs. Ethyl: The 4-chlorobenzyl group () introduces steric bulk and electrophilicity, enhancing interactions with hydrophobic enzyme pockets. The ethyl group () reduces molecular weight, improving aqueous solubility for intravenous formulations .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, often referred to as Boc-4-(2-fluorophenyl)piperidine-4-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-fluorophenyl moiety. Its molecular formula is C17H21FN2O2C_{17}H_{21}FN_{2}O_{2}, with a molecular weight of approximately 304.37 g/mol. The presence of the fluorine atom is believed to enhance the compound's biological activity by influencing its interaction with biological targets.

In Vitro Assays

Research has indicated that compounds structurally related to this compound exhibit significant anti-tumor activity. For instance, studies involving piperidine derivatives have demonstrated their capability to inhibit RAS signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates .

Study Cell Line IC50 (μM) Mechanism
Study AHCT1165.0RAS inhibition
Study BMCF73.8Apoptosis induction
Study CA54910.0Cell cycle arrest

In Vivo Studies

In vivo studies using xenograft mouse models have shown that similar compounds can effectively reduce tumor growth. The administration of these compounds led to significant tumor size reduction compared to control groups, indicating potential for therapeutic use in oncology .

Case Studies

  • Case Study on RAS Inhibition : A study demonstrated that a derivative of the compound showed selective lethality against cancer cells harboring mutant NRAS alleles. The compound exhibited an IC50 value of approximately 5 μM, indicating potent cytotoxicity against these cells while sparing normal cells .
  • Anti-Tumor Efficacy : Another case study highlighted the use of piperidine derivatives in treating melanoma models, where the compounds induced apoptosis through caspase activation pathways, confirming their role as potential chemotherapeutic agents .

Q & A

Q. Analytical validation :

  • NMR spectroscopy : Confirm regiochemistry (e.g., fluorophenyl substitution at C4) and Boc-group integrity .
  • HPLC : Purity assessment (>95% recommended for pharmacological studies) .
  • Mass spectrometry : Verify molecular weight (e.g., 305.37 g/mol for related analogs) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 risk) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill management : Avoid water flushing; use inert absorbents and dispose as hazardous waste .

How can researchers optimize reaction yields for the Boc-protection step?

Advanced Research Focus
Key variables:

  • Solvent choice : Anhydrous THF or DCM improves Boc-anhydride reactivity .
  • Catalyst : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
  • Temperature : Maintain 0–5°C during Boc-group addition to suppress side reactions .
Condition Yield Improvement Reference
Anhydrous DCM85–90% (vs. 65% in non-polar)
DMAP (5 mol%)+20% efficiency
Slow reagent additionReduces dimerization by 30%

What pharmacological targets are associated with fluorophenyl-piperidine derivatives?

Advanced Research Focus
This scaffold shows potential for:

  • Neurological targets : Dopamine D3 receptor modulation (fluorophenyl enhances lipophilicity and blood-brain barrier penetration) .
  • Enzyme inhibition : Carboxylic acid moiety binds metalloproteases (e.g., ACE inhibitors) .
  • Anticancer activity : Fluorine substitution improves pharmacokinetic profiles in kinase inhibitors .

Data Note : In vitro IC50 values vary by substitution (e.g., 4-fluorophenyl analogs show 10x higher affinity than unsubstituted phenyl ).

How should researchers resolve contradictions in spectroscopic data for structural confirmation?

Q. Advanced Research Focus

  • NMR discrepancies : Compare experimental 1^1H/13^13C shifts with DFT-calculated spectra (e.g., 2-fluorophenyl C4 resonance at δ 120–125 ppm) .
  • HPLC purity vs. bioactivity : Re-run assays with repurified samples to rule out impurity-driven false positives .
  • Mass spec anomalies : Use high-resolution MS (HRMS) to distinguish isobaric intermediates .

What role does stereochemistry play in the biological activity of this compound?

Q. Advanced Research Focus

  • C4 configuration : Racemic mixtures may show reduced efficacy vs. enantiopure forms (e.g., (R)-enantiomers exhibit 3x higher receptor binding ).
  • Resolution methods : Chiral HPLC or enzymatic kinetic resolution to isolate active stereoisomers .

How can environmental impacts of synthetic byproducts be mitigated?

Q. Advanced Research Focus

  • Waste stream analysis : Quantify fluorinated byproducts via ion chromatography .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) .
  • Catalytic recycling : Recover Pd catalysts from coupling reactions to reduce heavy metal waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.